molecular formula C15H13N3O5 B2680139 N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide CAS No. 899744-30-0

N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2680139
CAS No.: 899744-30-0
M. Wt: 315.285
InChI Key: WXJHORLHSRJUPX-UHFFFAOYSA-N
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Description

N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide is an organic compound that belongs to the class of oxalamides It is characterized by the presence of both methoxy and nitro functional groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide typically involves the reaction of 3-methoxyaniline with 2-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

  • Dissolve 3-methoxyaniline and 2-nitroaniline in anhydrous dichloromethane.
  • Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite.

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed

    Reduction: N1-(3-methoxyphenyl)-N2-(2-aminophenyl)oxalamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N1-(3-carboxyphenyl)-N2-(2-nitrophenyl)oxalamide.

Scientific Research Applications

N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential involvement in redox reactions, which could influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-methoxyphenyl)-N2-(2-aminophenyl)oxalamide
  • N1-(3-carboxyphenyl)-N2-(2-nitrophenyl)oxalamide
  • N1-(3-methoxyphenyl)-N2-(2-chlorophenyl)oxalamide

Uniqueness

N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide is unique due to the combination of methoxy and nitro groups on the phenyl rings, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

N-(3-methoxyphenyl)-N'-(2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-23-11-6-4-5-10(9-11)16-14(19)15(20)17-12-7-2-3-8-13(12)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJHORLHSRJUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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